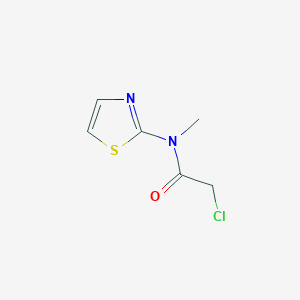

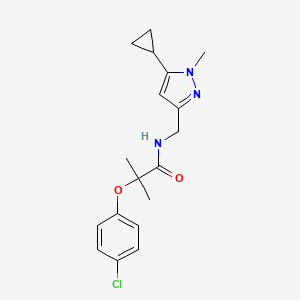

2-氯-N-甲基-N-(1,3-噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several synthetic pathways have been explored to prepare this compound. Notably, diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have been employed to synthesize derivatives of benzothiazole, to which 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide belongs . These synthetic methods allow for the modification of the thiazole moiety and the introduction of various substituents.

科学研究应用

Pharmaceutical Drug Development

Thiazole derivatives are integral in the development of various drugs due to their biological activity. The thiazole moiety is present in several clinically used anticancer medicines, such as dabrafenib and dasatinib . The presence of the thiazole ring in 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide could potentially be exploited in the synthesis of new pharmacologically active compounds.

Antimicrobial Agents

Compounds with a thiazole ring have been observed to possess antimicrobial properties. For instance, sulfathiazole, a thiazole derivative, is known for its antimicrobial drug action . The chloroacetamide group in the compound may enhance these properties, making it a candidate for developing new antimicrobial agents.

Biocidal Applications

Isothiazolinone derivatives, which are structurally similar to our compound, are used as biocides. They have an active sulfur moiety capable of oxidizing thiol-containing residues, effectively killing bacteria. This suggests that 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide could be explored for its biocidal potential.

Organic Synthesis Intermediates

Chloroacetamide derivatives are utilized in organic synthesis, showcasing their versatility in forming various complex molecules. The compound could serve as an intermediate in the synthesis of structurally diverse molecules, given its reactive chloroacetamide moiety.

Neurotransmitter Synthesis

Thiazoles are naturally found in Vitamin B1 (thiamine), which plays a crucial role in neurotransmitter synthesis . Research into the compound’s role in metabolic pathways could provide insights into new treatments for neurological disorders.

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide.

Result of Action

Thiazole derivatives have been reported to have significant analgesic and anti-inflammatory activities . Some thiazole compounds have also demonstrated potent effects on human tumor cell lines .

Action Environment

It’s worth noting that thiazole is stable in water under acid conditions but hydrolysed under alkaline conditions . This suggests that the pH of the environment could influence the stability and action of 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide.

属性

IUPAC Name |

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-9(5(10)4-7)6-8-2-3-11-6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLNQNVBHSEHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CS1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Ethynylcyclopropyl)methyl]benzene](/img/structure/B2974304.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2974306.png)

![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)

![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)

![4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine](/img/structure/B2974312.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-propylphenyl)methanone hydrochloride](/img/structure/B2974323.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B2974324.png)